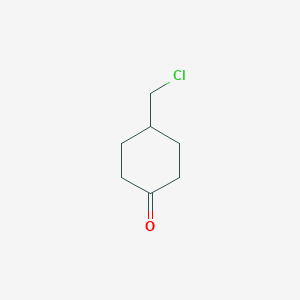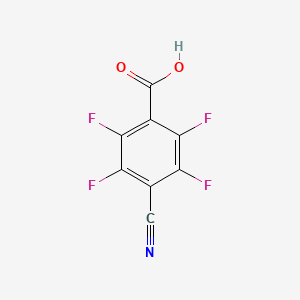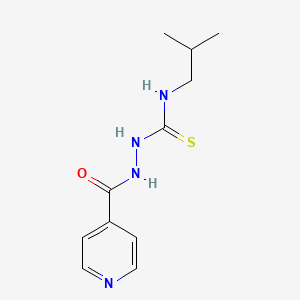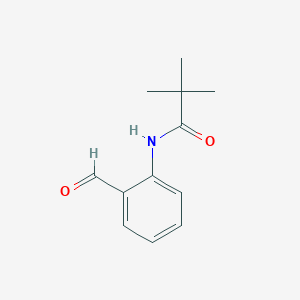
4-(Chloromethyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)cyclohexanone is an organic compound with the molecular formula C7H11ClO. It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. The compound features a cyclohexanone ring substituted with a chloromethyl group, making it a versatile building block in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 4-(Chloromethyl)cyclohexanone can be synthesized through several methods. One common approach involves the chlorination of cyclohexanone using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The process involves the same chlorination reaction but is optimized for large-scale production with enhanced safety measures.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxime using hydroxylamine hydrochloride.
Reduction: Reduction of this compound with sodium borohydride yields 4-(Chloromethyl)cyclohexanol.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydroxylamine hydrochloride in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-(Chloromethyl)cyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
科学的研究の応用
4-(Chloromethyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)cyclohexanone involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Cyclohexanone: Lacks the chloromethyl group, making it less reactive in substitution reactions.
4-Methylcyclohexanone: Substituted with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
4-(Bromomethyl)cyclohexanone: Similar structure but with a bromine atom, which can lead to different reaction kinetics and products.
Uniqueness: 4-(Chloromethyl)cyclohexanone is unique due to its chloromethyl group, which imparts higher reactivity and versatility in organic synthesis compared to its analogs. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds.
特性
分子式 |
C7H11ClO |
|---|---|
分子量 |
146.61 g/mol |
IUPAC名 |
4-(chloromethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H11ClO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5H2 |
InChIキー |
LKOGKCNQLBOVBL-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)

![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)



![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)

![2-Cyano-3-[4-(diethylamino)-2-hydroxyphenyl]-N-phenyl-2-propenamide](/img/structure/B12447131.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
